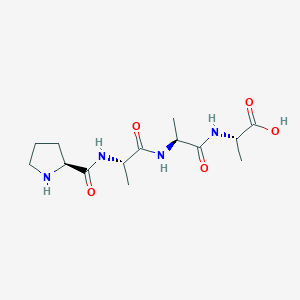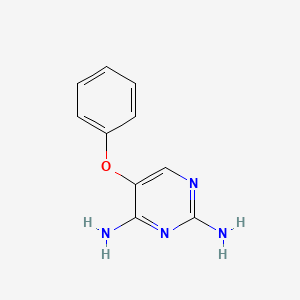
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anti-cancer, anti-viral, anti-malarial, and anti-bacterial properties . This compound, in particular, has shown significant potential in scientific research due to its ability to intercalate with DNA, making it a valuable tool in the study of DNA interactions and cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride typically involves the reaction of acridine derivatives with benzamide derivatives under specific conditions. One common method involves the use of a condensation reaction between acridine-9-amine and N,N-dimethylbenzamide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the acridine ring or the benzamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine derivatives .
科学的研究の応用
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a DNA intercalator to study DNA interactions and topoisomerase inhibition.
Biology: Employed in cell biology research to investigate cellular processes and DNA damage responses.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
作用機序
The mechanism of action of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription . The compound also inhibits topoisomerase II, an enzyme involved in DNA strand cleavage and re-ligation, resulting in DNA damage and apoptosis in cancer cells . Additionally, it can induce cell cycle arrest and autophagy, further contributing to its anti-cancer effects .
類似化合物との比較
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): A well-known anti-cancer agent that also intercalates with DNA and inhibits topoisomerase II.
Quinacrine: An anti-malarial drug with DNA intercalating properties.
Acridine Orange: A fluorescent dye used for staining nucleic acids in cell biology.
The uniqueness of this compound lies in its specific structure, which allows for efficient DNA intercalation and potent anti-cancer activity .
特性
CAS番号 |
66501-02-8 |
|---|---|
分子式 |
C22H20ClN3O |
分子量 |
377.9 g/mol |
IUPAC名 |
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride |
InChI |
InChI=1S/C22H19N3O.ClH/c1-25(2)22(26)15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14H,1-2H3,(H,23,24);1H |
InChIキー |
MUFZZDIWUHVONI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)







![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

